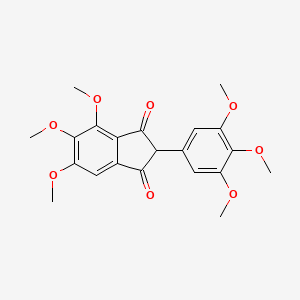![molecular formula C15H17ClN2O2S B15001626 3-[(4-chlorophenyl)sulfonyl]-1-cyclopropyl-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B15001626.png)
3-[(4-chlorophenyl)sulfonyl]-1-cyclopropyl-4,5-dimethyl-1H-pyrrol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-CHLOROBENZENESULFONYL)-1-CYCLOPROPYL-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a complex organic compound characterized by its unique structure, which includes a chlorobenzenesulfonyl group, a cyclopropyl group, and a dimethylpyrrolamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROBENZENESULFONYL)-1-CYCLOPROPYL-4,5-DIMETHYL-1H-PYRROL-2-AMINE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclopropylamine to form the sulfonamide intermediate. This intermediate is then subjected to further reactions to introduce the dimethylpyrrolamine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-CHLOROBENZENESULFONYL)-1-CYCLOPROPYL-4,5-DIMETHYL-1H-PYRROL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorobenzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
3-(4-CHLOROBENZENESULFONYL)-1-CYCLOPROPYL-4,5-DIMETHYL-1H-PYRROL-2-AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-1-CYCLOPROPYL-4,5-DIMETHYL-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopropyl and dimethylpyrrolamine groups may enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chlorobenzenesulfonyl isocyanate
- 4-Chlorobenzenesulfonyl chloride
- 3-Chlorobenzenesulfonyl chloride
Uniqueness
3-(4-CHLOROBENZENESULFONYL)-1-CYCLOPROPYL-4,5-DIMETHYL-1H-PYRROL-2-AMINE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, can influence the compound’s reactivity and stability, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C15H17ClN2O2S |
|---|---|
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)sulfonyl-1-cyclopropyl-4,5-dimethylpyrrol-2-amine |
InChI |
InChI=1S/C15H17ClN2O2S/c1-9-10(2)18(12-5-6-12)15(17)14(9)21(19,20)13-7-3-11(16)4-8-13/h3-4,7-8,12H,5-6,17H2,1-2H3 |
Clé InChI |
CIJNWLUFCVDALZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)C3CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15001547.png)
![1-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole](/img/structure/B15001556.png)
![2-(4-chlorophenyl)-N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)ethanamine](/img/structure/B15001559.png)
![N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B15001568.png)
![3-(4-Fluorophenyl)-5-oxo-7-(2,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15001575.png)

![3-(3,4-dimethoxyphenyl)-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15001580.png)
acetate](/img/structure/B15001598.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(isoquinolin-1-ylsulfanyl)acetamide](/img/structure/B15001599.png)
![2-Amino-6-[(4-methoxyphenyl)carbonyl]-4,4-bis[(propan-2-ylideneamino)oxy]-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B15001608.png)
![3-(3-Chlorophenyl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15001618.png)
![2H-1,2,3,4-Tetrazole-2-acetonitrile, 5-[3-ethoxy-4-(2-propenyloxy)phenyl]-](/img/structure/B15001634.png)

![6-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B15001640.png)
